1-cyclopentyl-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-cyclopentyl-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a bicyclic pyrazolo[3,4-b]pyridine core. The compound features three distinct substituents:
- Position 1: A cyclopentyl group, contributing steric bulk and lipophilicity.
- Position 3: A methyl group, enhancing metabolic stability.
- Position 4: A carboxylic acid functional group, which may improve solubility and enable ionic interactions in biological systems.
Properties
IUPAC Name |
1-cyclopentyl-6-(1-ethylpyrazol-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-22-9-8-14(21-22)15-10-13(18(24)25)16-11(2)20-23(17(16)19-15)12-6-4-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGZGPKDVZSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NN3C4CCCC4)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-cyclopentyl-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1170560-04-9) is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention for its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for therapeutic uses.
Molecular Formula
- Molecular Formula : C18H21N5O2
- Molecular Weight : 339.392 g/mol
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. For example, studies have shown that derivatives of this structure can inhibit the growth of Mycobacterium tuberculosis, with some compounds demonstrating IC90 values as low as 3.73 μM . This suggests that this compound may also possess similar activities, warranting further investigation.
Kinase Inhibition
The compound has been explored for its potential as a tyrosine kinase inhibitor (TKI) . TKIs are crucial in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth. The structural characteristics of pyrazolo[3,4-b]pyridines make them suitable candidates for TKI development. Preliminary docking studies suggest that this compound may effectively bind to various kinase targets, potentially leading to anticancer activities .
Anti-inflammatory Properties
Pyrazolo derivatives have shown promise in modulating inflammatory responses. The anti-inflammatory effects could be attributed to the inhibition of specific cytokine pathways, making this compound a candidate for further research in inflammatory diseases.
Study on Antitubercular Activity
In a study focused on developing new antitubercular agents, several pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, one derivative demonstrated an IC50 value indicating potent activity against the bacteria . While specific data on the 1-cyclopentyl derivative is limited, its structural similarity to active compounds suggests potential efficacy.
Cytotoxicity Assessment
In vitro tests have assessed the cytotoxicity of various pyrazolo compounds on human cell lines such as HEK-293. Results indicated that many derivatives exhibited low toxicity levels, making them suitable for further development as therapeutic agents .
Summary of Biological Activities
| Activity Type | Description | IC Values |
|---|---|---|
| Antimicrobial | Potential activity against Mycobacterium tuberculosis | IC90 ~ 3.73 μM |
| Kinase Inhibition | Possible TKI properties; binding affinity to various kinases | Not specified |
| Anti-inflammatory | Modulation of inflammatory cytokine pathways | Not specified |
| Cytotoxicity | Low toxicity in human cell lines (HEK-293) | Not specified |
Comparison with Similar Compounds
Position 1 Substituents
Position 6 Substituents
- 1-Ethyl-1H-pyrazol-3-yl (Target Compound): Distinctive for its nitrogen heterocycle, offering hydrogen-bond acceptor/donor sites. This contrasts with non-polar cyclopropyl () or sulfur-containing thienyl () groups, which may prioritize hydrophobic interactions.
Functional Group Modifications
- Carboxylic Acid vs. Ester () : The carboxylic acid in the target compound improves water solubility and ionic interactions, whereas ester derivatives (e.g., methyl in ) are more lipophilic, favoring passive diffusion across membranes.
Hypothesized Impact of Structural Differences
Bioavailability : The cyclopentyl group (Target) may strike a balance between solubility and permeability compared to bulkier benzyl groups ().
Metabolic Stability : Methyl groups at position 3 (common across analogs) likely reduce oxidative metabolism, while esterified derivatives () may undergo hydrolysis in vivo.
Q & A
Q. What synthetic methodologies are most effective for constructing the pyrazolo[3,4-b]pyridine core of this compound?
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid/ethanol at reflux). Alternatively, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective introduction of aryl/heteroaryl groups at position 5. Critical parameters include solvent polarity (DMF/water mixtures enhance coupling efficiency) and temperature control (room temperature for azide cyclization vs. reflux for hydrazine-based condensations) .
Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Multinuclear NMR (¹H, ¹³C, ¹⁵N) is essential for confirming regiochemistry of substituents, particularly distinguishing between pyrazole and pyridine nitrogen environments. IR spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography provides definitive proof of stereochemistry and hydrogen-bonding patterns, as demonstrated in ethyl 6-(4-cyclopropyl-1H-triazol-1-yl)pyridine-3-carboxylate derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopentyl and ethyl groups influence reactivity in cross-coupling reactions?
The cyclopentyl group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize palladium intermediates during Suzuki couplings. The ethyl group on the pyrazole ring enhances electron density at position 3, directing electrophilic substitution to position 4. Computational modeling (DFT) can predict reaction pathways, with Fukui indices guiding site selectivity .
Q. What strategies address contradictory biological activity data in structurally similar analogs?
Discrepancies in bioactivity often arise from subtle differences in solubility or metabolic stability. For example, replacing methyl esters with carboxylic acids (e.g., 6a' in ) improves aqueous solubility but may reduce membrane permeability. Parallel assays under standardized conditions (e.g., pH 7.4 buffer, 1% DMSO) and metabolite profiling (LC-MS) are critical for reconciling data .
Q. How can computational reaction design optimize synthetic routes for this compound?
Quantum chemical calculations (e.g., transition state modeling) identify energy barriers in key steps like cyclocondensation. Machine learning algorithms trained on reaction databases (e.g., USPTO) predict optimal solvent/catalyst combinations. For example, ICReDD’s integrated approach reduces trial-and-error by 60% through computational-experimental feedback loops .
Methodological Challenges & Solutions
Q. What purification techniques are most effective for isolating the carboxylic acid form from ester precursors?
Hydrolysis of methyl esters (e.g., using LiOH/THF/water) requires careful pH control (pH 4–5 during acidification) to prevent decomposition. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity, while recrystallization from ethanol/water mixtures removes residual salts .
Q. How can researchers validate the role of hydrogen bonding in stabilizing the pyrazolo[3,4-b]pyridine scaffold?
Isotopic labeling (²H/¹⁵N) in NMR studies tracks hydrogen-bond dynamics. Crystallographic data (e.g., ) reveal intermolecular interactions between the carboxylic acid and adjacent pyridine nitrogen. Molecular dynamics simulations (AMBER force field) further quantify bond stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
